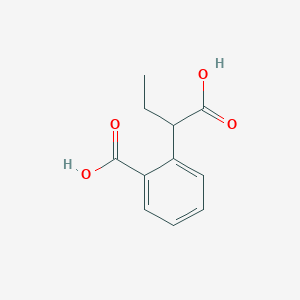
3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione is a chemical compound with the molecular formula C3H3ClO3S It is a member of the oxathiolane family, characterized by a five-membered ring containing both sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione typically involves the chlorination of 1,2-oxathiolane-2,2-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted oxathiolane derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The chlorine atom and the oxathiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2-Oxathiolane-2,2-dione: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Hydroxy-1,2lambda~6~-oxathiolane-2,2-dione: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.
1,3-Dithiolanes: Similar ring structure but with two sulfur atoms, resulting in different chemical properties.
Uniqueness
3-Chloro-1,2lambda~6~-oxathiolane-2,2-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
652143-73-2 |
|---|---|
分子式 |
C3H5ClO3S |
分子量 |
156.59 g/mol |
IUPAC名 |
3-chlorooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H5ClO3S/c4-3-1-2-7-8(3,5)6/h3H,1-2H2 |
InChIキー |
BCMIJCNINRFWAE-UHFFFAOYSA-N |
正規SMILES |
C1COS(=O)(=O)C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)








![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
